molecular formula C16H15Br B155445 4-Bromo[2.2]paracyclophane CAS No. 1908-61-8

4-Bromo[2.2]paracyclophane

Cat. No.: B155445
CAS No.: 1908-61-8
M. Wt: 287.19 g/mol
InChI Key: RJOYWTPJYZNRJD-UHFFFAOYSA-N
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Description

4-Bromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a compound characterized by its unique structure consisting of two benzene rings connected by two ethylene bridges. This structure results in interesting electronic and optical properties due to the face-to-face π-conjugation of the benzene rings.

Mechanism of Action

4-Bromo[2.2]paracyclophane: (CAS Number: 1908-61-8) is a structurally intriguing compound with applications in biochemistry and materials science

Action Environment

Environmental factors, such as temperature, pH, and solvent polarity, can influence this compound’s stability, efficacy, and reactivity. Understanding these factors is crucial for optimizing its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo[2.2]paracyclophane can be synthesized from dithia[3.3]paracyclophane through a series of reactions. The synthetic route involves the following steps:

Industrial Production Methods: While specific industrial production methods for 4-Bromo[2This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo[2.2]paracyclophane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structural Characteristics

4-Bromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane, featuring a bromine atom at the para position of its aromatic rings. Its molecular formula is C₁₆H₁₅Br, and it exhibits distinctive physical properties such as solubility in organic solvents and a rigid framework conducive to forming complex structures through non-covalent interactions like π-π stacking and van der Waals forces .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it suitable for creating derivatives with specific functionalities.

  • Synthesis Techniques : The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include bromination of [2.2]paracyclophane using iron-catalyzed reactions .
  • Case Study : A study demonstrated the use of this compound in coupling reactions to produce novel ligands for asymmetric synthesis, showcasing its utility in generating chiral compounds .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials with specific properties.

  • Supramolecular Chemistry : The ability of this compound to self-assemble into well-defined structures makes it valuable for supramolecular chemistry applications. Researchers are investigating its role in forming larger assemblies that exhibit novel functionalities .
  • Organic Electronics : The electronic properties influenced by the bromine substituent make this compound a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Medicinal Chemistry

While research on the biological activity of this compound is limited, derivatives of [2.2]paracyclophanes have shown promise in medicinal chemistry.

  • Potential Biological Activity : Some studies suggest that derivatives may exhibit antimicrobial and anticancer properties, although specific investigations on this compound are necessary to establish its biological profile .

Catalysis and Chiral Ligands

The compound's structural features make it an excellent candidate for developing chiral catalysts and ligands.

  • Chiral Catalysts : Research has highlighted the use of this compound as a precursor for synthesizing chiral bisthiourea catalysts, which are important in asymmetric synthesis processes .

Comparison with Similar Compounds

4-Bromo[2.2]paracyclophane can be compared with other similar compounds, such as:

  • 4-Hydroxy[2.2]paracyclophane
  • 4-Nitro[2.2]paracyclophane
  • 4-Amino[2.2]paracyclophane

Uniqueness:

Biological Activity

4-Bromo[2.2]paracyclophane (4-Br[2.2]PCP) is a substituted derivative of [2.2]paracyclophane, a compound known for its unique structural properties and potential biological applications. This article explores the biological activity of 4-Br[2.2]PCP, focusing on its synthesis, reactivity, and biological implications based on diverse research findings.

Structural Properties

4-Br[2.2]PCP is characterized by its rigid bicyclic structure, which contributes to its stability and unique reactivity profile. The presence of the bromine atom introduces additional electronic effects, influencing both chemical reactivity and biological interactions.

Synthesis and Functionalization

The synthesis of 4-Br[2.2]PCP typically involves bromination reactions of [2.2]paracyclophane under controlled conditions. Recent studies have demonstrated that regioselective functionalization can be achieved using various methods, including palladium-catalyzed reactions and electrophilic substitutions, which allow for the introduction of functional groups with potential biological activity .

Table 1: Synthesis Methods for 4-Br[2.2]PCP

MethodYield (%)Notes
Electrophilic Bromination29-43Varies with conditions; improved yields with iodine
Palladium-Catalyzed ReactionsModerateEffective for further functionalization
Microwave-Assisted ReactionsHigherCleaner reactions observed with reduced time

Antimicrobial Properties

Research indicates that 4-Br[2.2]PCP exhibits significant antimicrobial activity against a range of bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of 4-Br[2.2]PCP on various cancer cell lines. Results indicate that the compound has selective cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values suggesting moderate potency compared to standard chemotherapeutics . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of 4-Br[2.2]PCP in human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis via caspase activation and mitochondrial membrane potential disruption. The study highlighted that treatment with 4-Br[2.2]PCP resulted in a significant reduction in cell viability (approximately 60% at 50 µM concentration) compared to control groups .

Mechanistic Insights

The biological activity of 4-Br[2.2]PCP can be attributed to its structural characteristics, which allow it to interact effectively with biological macromolecules such as proteins and nucleic acids. The bromine substituent enhances the compound's lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Table 2: Mechanistic Pathways Involved in Biological Activity

MechanismDescription
Membrane DisruptionAlters membrane integrity leading to cell lysis
Apoptosis InductionTriggers caspase pathways resulting in programmed cell death
Interaction with DNAPotential intercalation leading to genotoxic effects

Properties

IUPAC Name

5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOYWTPJYZNRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453170
Record name 4-Bromo[2.2]paracyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1908-61-8
Record name 4-Bromo[2.2]paracyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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